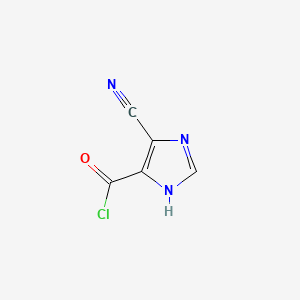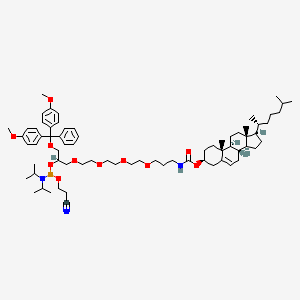
2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido Tri-Salicílico es un compuesto con propiedades similares al ácido salicílico. El ácido salicílico, un compuesto fenólico bien conocido, se utiliza ampliamente en diversos campos como la medicina, la agricultura y la cosmética debido a sus propiedades antiinflamatorias, analgésicas y queratolíticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido Tri-Salicílico se puede lograr mediante la esterificación del ácido salicílico con anhídrido acético en presencia de un catalizador ácido fuerte como el ácido sulfúrico o el ácido fosfórico . La reacción implica calentar la mezcla a alrededor de 70-80 °C durante 15 minutos, seguido de enfriamiento y cristalización para obtener el producto .
Métodos de producción industrial
La producción industrial del ácido Tri-Salicílico sigue métodos similares a los utilizados para los derivados del ácido salicílico. El proceso normalmente implica reacciones de esterificación a gran escala, seguidas de pasos de purificación como la recristalización y la filtración para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido Tri-Salicílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en derivados hidroxílicos.
Sustitución: Puede sufrir reacciones de sustitución electrofílica aromática, como la nitración y la halogenación
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como el ácido nítrico para la nitración y los halógenos para la halogenación se emplean comúnmente.
Principales productos formados
Aplicaciones en investigación científica
El ácido Tri-Salicílico tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Aplicaciones Científicas De Investigación
Tri-Salicylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
El mecanismo de acción del ácido Tri-Salicílico implica la inhibición de las enzimas ciclooxigenasas (COX-1 y COX-2), lo que conduce a una disminución de la producción de prostaglandinas y tromboxanos . Esta inhibición da lugar a sus efectos antiinflamatorios y analgésicos. Además, interactúa con diversos objetivos moleculares y vías implicadas en la inflamación y los procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido salicílico: Un compuesto bien conocido con propiedades antiinflamatorias y analgésicas similares.
Ácido acetilsalicílico (Aspirina): Se utiliza ampliamente como analgésico y antiinflamatorio.
Salicilato de metilo: Se utiliza como agente saborizante y en productos analgésicos tópicos.
Singularidad
Su estructura molecular específica y sus propiedades lo convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales .
Propiedades
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)



